(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one
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Overview
Description
(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one is a chemical compound known for its unique structure and properties It is a derivative of pyrrolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a pyrrolizine derivative followed by hydroxylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation agents like hydrogen peroxide or osmium tetroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolizine derivatives .
Scientific Research Applications
(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making it a valuable compound for studying biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (1R,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizine-7-methanol
- (1R,7aR)-1-Hydroxy-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-isopropylbutanoate
Uniqueness
(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,8R)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5-6,9H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
WHRVGBMTDGBUGH-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC(=O)N2C1)O |
Canonical SMILES |
C1CC2C(CC(=O)N2C1)O |
Origin of Product |
United States |
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